molecular formula C13H11Cl2N3O2 B4312404 3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Cat. No.: B4312404
M. Wt: 312.15 g/mol
InChI Key: DBQMSXSRTPPKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[44]non-1-ene-6,8-dione is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-methylbenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosgene or triphosgene, to form the spirocyclic core. The final step involves chlorination to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-7-(4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
  • 3-chloro-7-(3-chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
  • 3-chloro-7-(4-chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Uniqueness

The uniqueness of 3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c1-7-2-3-8(4-9(7)14)18-11(19)6-13(12(18)20)5-10(15)16-17-13/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMSXSRTPPKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CC(N=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

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